Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)-
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Overview
Description
Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- is a complex organic compound belonging to the dibenzoxepin family. This compound is characterized by its tricyclic structure, which includes an oxepin ring fused with two benzene rings. The presence of a carboxylic acid group and a fluorophenylsulfonylaminoethylthio substituent further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- typically involves multiple steps One common approach starts with the formation of the dibenzoxepin core through a cyclization reactionThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- involves its interaction with specific molecular targets. The fluorophenylsulfonylaminoethylthio group is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzazepine: Another tricyclic compound with similar structural features but different substituents.
Dibenzocycloheptene: Shares the tricyclic core but has a different arrangement of atoms and functional groups.
Dibenzothiepin: Contains a sulfur atom in the ring structure, distinguishing it from dibenzoxepin.
Uniqueness
Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenylsulfonylaminoethylthio group enhances its potential for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
123226-52-8 |
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Molecular Formula |
C23H20FNO5S2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
11-[2-[(4-fluorophenyl)sulfonylamino]ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H20FNO5S2/c24-17-6-8-18(9-7-17)32(28,29)25-11-12-31-22-19-4-2-1-3-16(19)14-30-21-10-5-15(23(26)27)13-20(21)22/h1-10,13,22,25H,11-12,14H2,(H,26,27) |
InChI Key |
JIHVLTONAKYFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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